1,1,1-Trichloroacetone
Overview
Description
1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula CH₃COCCl₃. It is a colorless liquid that is slightly soluble in water but soluble in ethanol and diethyl ether. This compound is known for its irritant properties and is used in various chemical processes .
Mechanism of Action
Target of Action
It’s known that chlorinated compounds like 1,1,1-trichloroacetone often interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .
Mode of Action
As a chlorinated analogue of acetone, it may interact with biological molecules in a similar manner to other chlorinated compounds, potentially leading to alterations in cellular function .
Biochemical Pathways
It’s known that chlorinated compounds can interfere with a variety of biochemical processes, including those involved in energy production, protein synthesis, and cellular signaling .
Pharmacokinetics
Once absorbed, it may be distributed throughout the body, potentially undergoing metabolic transformations before being excreted .
Result of Action
Based on the properties of similar chlorinated compounds, it may lead to alterations in cellular function, potentially causing cellular damage or death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, its volatility means it can easily evaporate, potentially reducing its concentration in an environment over time . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
1,1,1-Trichloroacetone plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It has been observed to interact with enzymes such as lactate dehydrogenase, phosphatase, and protease, leading to a decrease in their activities . These interactions suggest that this compound can act as an enzyme inhibitor, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the activity of key enzymes, which in turn affects metabolic processes within the cell . Additionally, it can cause alterations in gene expression, leading to changes in the production of proteins that are crucial for cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a disruption in biochemical pathways. For example, the inhibition of lactate dehydrogenase by this compound affects the glycolytic pathway, reducing the production of ATP . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild enzyme inhibition and minor changes in cellular metabolism. At higher doses, it can lead to significant toxic effects, including severe enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can affect the glycolytic pathway by inhibiting lactate dehydrogenase, leading to reduced ATP production . Additionally, it may interact with other enzymes involved in metabolic processes, altering the flux of metabolites and affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within the cell can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria could affect mitochondrial function and energy production, while its presence in the nucleus could influence gene expression and cellular responses to stress.
Preparation Methods
1,1,1-Trichloroacetone can be synthesized through the chlorination of chloroacetone. This process involves the addition of chlorine to chloroacetone, resulting in the formation of this compound and 1,1,3-Trichloroacetone as a by-product . Another method involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride .
Industrial production methods often involve the chlorination of acetone or its mono- or dichloro-derivatives. This reaction is typically carried out at temperatures ranging from 10°C to 80°C in the presence of iodine or an iodine-containing compound .
Chemical Reactions Analysis
1,1,1-Trichloroacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include chlorine, iodine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1,1-Trichloroacetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: It is employed in the production of pesticides, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1,1,1-Trichloroacetone is similar to other chlorinated acetones such as:
Chloroacetone: Less chlorinated and more reactive.
1,3-Dichloroacetone: Has two chlorine atoms and different reactivity.
Hexachloroacetone: More chlorinated and less reactive.
Compared to these compounds, this compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,1,1-trichloropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHKGXSEAGRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021679 | |
Record name | 1,1,1-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
149 °C | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethyl alcohol and ethyl ether | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 g/cu cm at 20 °C | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
918-00-3, 72497-18-8 | |
Record name | 1,1,1-Trichloropropanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Trichloroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloroacetone | |
Source | DTP/NCI | |
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Record name | 1,1,1-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Trichloroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1,1,1-TRICHLOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |
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Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1,1-Trichloroacetone formed in drinking water?
A: this compound can form as a by-product during the chlorination of drinking water. This process, known as the haloform reaction, occurs when chlorine reacts with organic matter present in the water. [] One study identified this compound in drinking water sourced from two different river water supplies that employed free chlorination and/or ammoniation for disinfection. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C3H3Cl3O, and its molecular weight is 161.40 g/mol.
Q3: Have there been any computational studies on the solvation properties of this compound?
A: Yes, molecular dynamics (MD) simulations coupled with the thermodynamic cycle perturbation approach have been used to calculate relative solvation free energies involving this compound. One study investigated the relative solvation free energy difference between acetone and this compound, among other similar molecules. [] This research provided insights into the influence of simulation length and starting configurations on the accuracy of solvation free energy calculations.
Q4: Can this compound be formed during the chlorination of pharmaceuticals like oxytetracycline?
A: While not directly addressed in the provided abstracts, the potential formation of volatile halogenated by-products, possibly including this compound, during the chlorination of pharmaceuticals like oxytetracycline is a relevant concern. [] Further investigation would be needed to confirm the specific by-products generated during this process.
Q5: What analytical techniques are employed to detect and quantify this compound in water samples?
A: One study utilized a combination of on-line XAD-2 macroreticular resin extraction, continuous liquid-liquid extraction, and gas chromatography-mass spectrometry (GC/MS) to isolate and confirm the presence of this compound in drinking water. [] This approach highlights the importance of sample preparation and sensitive analytical techniques for identifying and quantifying trace levels of this compound in complex matrices.
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